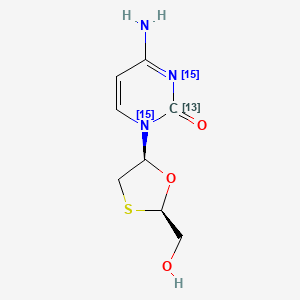
Lamivudine-15N2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamivudine-15N2,13C is an isotope of Lamivudine . Lamivudine is a reverse transcriptase inhibitor and an antiretroviral medication used to prevent and treat HIV/AIDS . It is also a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .
Molecular Structure Analysis
The molecular formula of Lamivudine-15N2,13C is C713CH9N[15N]2O3S . The molecular weight is 234.25 . The IUPAC name is 4-amino-1-(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-ylpyrimidin-2-one .Aplicaciones Científicas De Investigación
Treatment of HIV and Hepatitis B : Lamivudine is an effective treatment for HIV-1 infection and monotherapy in hepatitis B virus (HBV) infection (Johnson et al., 1999). It has shown activity against HIV types 1 and 2, as well as hepatitis B virus in vitro (Yuen et al., 1995).
Pharmacokinetics and Bioavailability : Lamivudine is well-absorbed orally, with its bioavailability being approximately 82% in adults and 68% in children. It is widely distributed in body fluid, and its concentration in cerebrospinal fluid (CSF) is notably lower than serum concentrations (Johnson et al., 1999). The absolute bioavailability and absorption characteristics of lamivudine have been well-studied, demonstrating its efficacy in oral formulations (Yuen et al., 1995).
Clinical Studies and Trials : Numerous clinical trials have been conducted to assess the effectiveness of lamivudine in treating chronic hepatitis B and HIV, showing substantial improvements in patients' conditions (Lai et al., 1998).
Analytical Methods for Estimation : UV spectroscopic methods have been developed for estimating lamivudine in its active pharmaceutical ingredient and tablet formulation, indicating its widespread use in pharmaceuticals (Yegnoor, 2018).
Combination with Other Drugs : Lamivudine has been studied in combination with other drugs like efavirenz for AIDS treatment, demonstrating the importance of understanding interactions between different antiretroviral agents (Gomes et al., 2013).
Drug Resistance Issues : The emergence of lamivudine-resistant strains, particularly with the YMDD motif mutation, is a significant challenge in long-term therapy for chronic hepatitis B infection. Studies have investigated the prevalence and implications of such mutations (Heo et al., 2004).
Pediatric Use : Lamivudine's efficacy in pediatric patients, particularly in combination with other drugs like interferon-α, has been explored for treating chronic hepatitis B (Akman et al., 2007).
Synthesis and Derivatives : The synthesis of lamivudine and its derivatives has been a topic of interest, indicating ongoing research into improving its efficacy and reducing side effects (Akhtar et al., 2017).
Mecanismo De Acción
Lamivudine-15N2,13C, as an isotope of Lamivudine, likely shares the same mechanism of action. Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Safety and Hazards
Direcciones Futuras
Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic. It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .
Propiedades
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-PIAXYVKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


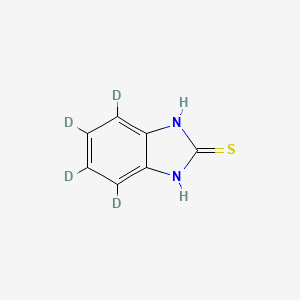
![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)




![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)
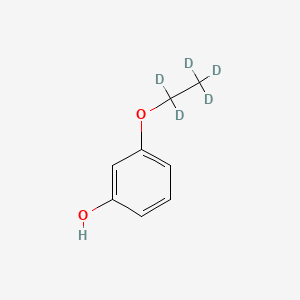
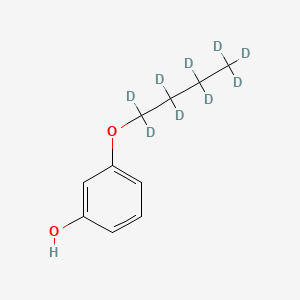
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
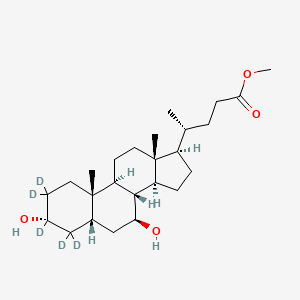
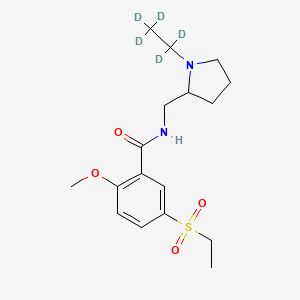
![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)